

MMFF method parameters for azaserine cyclic peptide simulation

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Compound of Interest

Compound Name: Azaserine cyclic peptide, cis

CAS No.: 55714-64-2

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Application Note: MMFF94s Parameterization and Simulation Protocols for Azaserine-Containing Cyclic Peptides

Executive Summary

This guide details the protocol for simulating cyclic peptides containing the non-canonical amino acid Azaserine (O-diazoacetyl-L-serine) using the Merck Molecular Force Field (MMFF). While MMFF94 is a robust "Class II" force field for organic ligands, the specific electronic distribution of the azaserine diazo group (

) and the conformational constraints of the cyclic peptide backbone require a tailored approach.

Key Recommendation: Use MMFF94s (static) rather than standard MMFF94. MMFF94s enforces planarity at amide nitrogens, which is critical for accurately modeling the rigid backbone of cyclic peptides, whereas MMFF94 allows amine-like pyramidalization that can artificially distort peptide bonds.

Technical Challenge: The Azaserine Moiety

Azaserine introduces two distinct challenges for standard molecular mechanics:

- The Diazo Linkage (): This group exhibits significant resonance character between a diazo () and diazonium form. Standard force field libraries often lack specific atom types for this moiety, leading to generic assignments that fail to capture the linear-to-bent geometry and dipole moment.
- Macrocyclization: The cyclic constraint reduces the conformational entropy of the backbone. Inaccurate torsion parameters for the non-canonical side chain can propagate strain into the backbone, leading to "ring collapse" or unphysical puckering.

Methodology: The Hybrid QM/MM Parameterization Pipeline

To ensure scientific integrity, we do not rely solely on "black-box" atom typing. We utilize a QM-Validated Parameterization workflow.

Phase 1: Quantum Mechanical (QM) Reference Generation

Before running MMFF simulations, you must establish a "Ground Truth" geometry for the azaserine residue.

- Software: Gaussian, ORCA, or equivalent DFT package.
- Model System: N-acetyl-azaserine-N'-methylamide (capped dipeptide mimic).
- Theory Level: B3LYP/6-311+G(d,p) (minimum recommended for charge distribution).
- Output: Optimized geometry and electrostatic potential (ESP) map.

Phase 2: MMFF Atom Typing and Validation

MMFF utilizes a complex atom-typing scheme (Types 1-99). The critical step is mapping the diazo group correctly.

- Diazo Carbon (): Map to Type 37 (=C= generic) or Type 2 (C sp² alkene), depending on linearity.
- Middle Nitrogen (): Often maps to Type 9 (N sp²) or Type 34 (N sp), carrying a partial positive charge.
- Terminal Nitrogen (): Maps to Type 34 (N sp) or Type 35 (N= generic), carrying a partial negative charge.

Validation Rule: If the MMFF-minimized bond length of

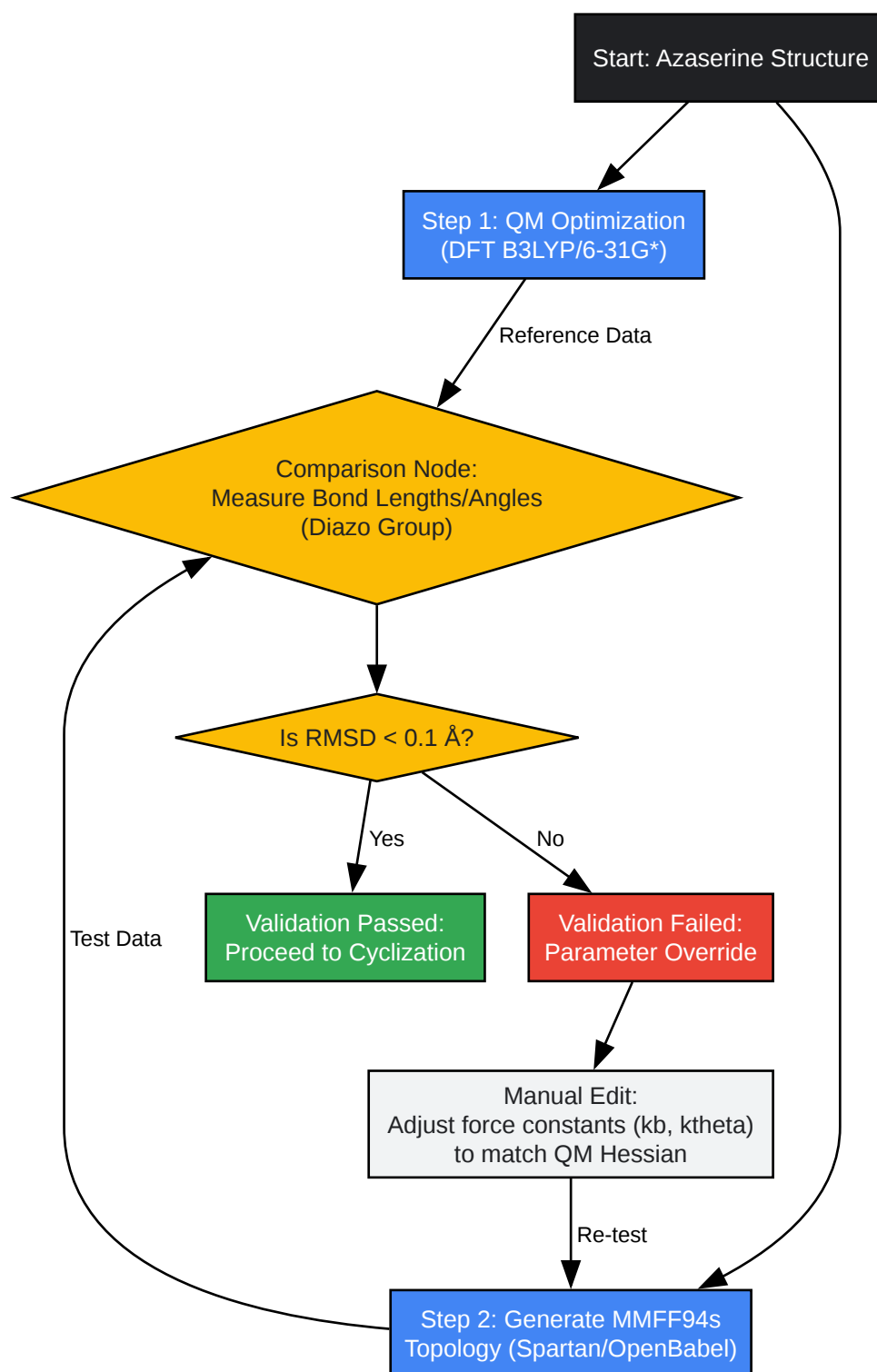
differs from the QM reference by

, you must manually override the bond stretching parameter (

).

Visualization: Parameterization Workflow

The following diagram outlines the decision logic for accepting or rejecting MMFF parameters based on QM validation.



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Figure 1: Iterative QM/MM parameterization workflow ensuring the diazo group geometry is physically accurate before simulation.

Detailed Protocol: Simulation Setup

Step 1: Topology Generation

- Input: 3D structure of the linear peptide sequence.
- Cyclization: Connect the N-terminus and C-terminus (head-to-tail) or specific side-chain residues.
- Force Field Assignment:
 - Select MMFF94s.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)
 - Note: Ensure the "s" variant is selected to force planar peptide bonds.
- Charge Assignment: MMFF uses a specific charge buffering scheme. Do not use Gasteiger or Mulliken charges; use MMFF94 partial charges.

Step 2: Solvation and Minimization

Since MMFF is often used in vacuum or implicit solvent (e.g., Generalized Born), explicit water boxes are less common but possible.

- Solvent Model: Sheffield Solvation Model or GB/SA (Surface Area) is recommended for MMFF.
- Minimization: Steepest Descent (500 steps) followed by Conjugate Gradient (until gradient < 0.05 kcal/mol/Å).

Step 3: Conformational Search (Monte Carlo/MD)

Cyclic peptides exist in an ensemble of states. A simple MD run might get trapped in a local minimum.

- Method: Low-Mode MD (LMOD) or Monte Carlo conformational search.
- Temperature: 300K (standard) to 1000K (simulated annealing).
- Dielectric Constant:

(water mimic) or

(vacuum), depending on the target environment (membrane vs. cytosol).

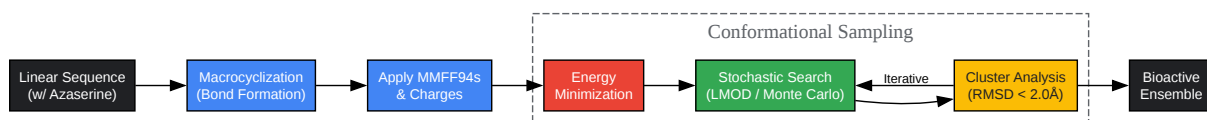
Data Presentation: Validation Metrics

Use the table below to verify your parameters. The "Target" values are derived from high-level DFT calculations of diazo-esters.

Table 1: Critical Bond Parameters for Azaserine Diazo Group Validation

Bond Type	Atoms Involved	MMFF Generic (Est.)	QM Target (B3LYP)	Tolerance	Action if Failed
Diazo N-N		1.12 Å	1.13 ± 0.01 Å	± 0.02 Å	Increase
C-N		1.35 Å	1.31 ± 0.02 Å	± 0.03 Å	Adjust bond order
Angle		180.0° (Linear)	176.0° - 179.0°	± 5.0°	Adjust
Ester C=O		1.22 Å	1.21 ± 0.01 Å	± 0.02 Å	Standard MMFF OK

Visualization: Simulation Pipeline



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Figure 2: Simulation pipeline from linear sequence to bioactive cyclic ensemble.

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